2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid
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Overview
Description
2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid is an organic compound with the molecular formula C14H19NO4 This compound is characterized by the presence of an ethoxyphenyl group attached to a formamido moiety, which is further connected to a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 2-ethoxyaniline with an appropriate acylating agent to form the formamido intermediate. This intermediate is then subjected to further reactions to introduce the methylbutanoic acid moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the acylation and subsequent reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formamido group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with substituted ethoxy groups.
Scientific Research Applications
2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethoxyphenyl moiety may interact with hydrophobic regions of proteins or enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid
- 2-[(2-Propoxyphenyl)formamido]-3-methylbutanoic acid
- 2-[(2-Butoxyphenyl)formamido]-3-methylbutanoic acid
Comparison: Compared to its analogs, 2-[(2-Ethoxyphenyl)formamido]-3-methylbutanoic acid exhibits unique properties due to the presence of the ethoxy group. This group influences the compound’s solubility, reactivity, and interaction with biological targets. The ethoxy derivative may show different pharmacokinetic and pharmacodynamic profiles, making it distinct in its applications and effects.
Properties
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-11-8-6-5-7-10(11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRQXJDJAMCDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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